Product packaging for 8-Bromo-4-chloro-2,6-dimethylquinazoline(Cat. No.:)

8-Bromo-4-chloro-2,6-dimethylquinazoline

Cat. No.: B11824521
M. Wt: 271.54 g/mol
InChI Key: HIDXRUGOTYUPCN-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-2,6-dimethylquinazoline is a high-purity, multifunctional chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the quinazoline class of heterocyclic compounds, which are recognized as a privileged scaffold in medicinal chemistry due to their remarkable breadth of biological activities and presence in numerous therapeutic agents . The strategic bromo and chloro substituents on the quinazoline core make this compound an exceptionally versatile building block for constructing novel chemical entities. The halogen atoms serve as excellent leaving groups, enabling efficient sequential cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations to create diverse quinazoline libraries for biological evaluation. This allows researchers to systematically explore structure-activity relationships and optimize lead compounds. Quinazoline derivatives have demonstrated significant potential across multiple therapeutic areas, particularly as anticancer agents through inhibition of receptor tyrosine kinases and as anti-inflammatory compounds with improved gastrointestinal safety profiles compared to traditional NSAIDs . Specific quinazoline-based compounds have shown potent activity against inflammatory mediators including prostaglandin (PGE-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages . The structural features of this compound—including the bromo and chloro substituents and methyl groups—contribute to optimal physicochemical properties for drug discovery, influencing characteristics such as solubility, metabolic stability, and membrane permeability. This specialty chemical is strictly for research applications and is an essential tool for pharmaceutical developers, medicinal chemists, and academic researchers working in hit-to-lead optimization campaigns, proteolysis-targeting chimera (PROTAC) development, and targeted protein degradation strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrClN2 B11824521 8-Bromo-4-chloro-2,6-dimethylquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

IUPAC Name

8-bromo-4-chloro-2,6-dimethylquinazoline

InChI

InChI=1S/C10H8BrClN2/c1-5-3-7-9(8(11)4-5)13-6(2)14-10(7)12/h3-4H,1-2H3

InChI Key

HIDXRUGOTYUPCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(N=C2Cl)C

Origin of Product

United States

Reactivity and Strategic Derivatization of 8 Bromo 4 Chloro 2,6 Dimethylquinazoline

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The presence of both a bromine and a chlorine atom on the quinazoline (B50416) core, each with distinct reactivities, makes 8-Bromo-4-chloro-2,6-dimethylquinazoline an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Stille, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated quinazolines. mdpi.com While specific data for this compound is not extensively documented, the reactivity can be inferred from studies on analogous dihalogenated quinazolines.

The Suzuki-Miyaura reaction , which couples organoboron reagents with organic halides, is widely used for the synthesis of aryl-substituted quinazolines. mdpi.com For instance, the cross-coupling of 2,4,7-trichloroquinazoline (B1295576) with arylboronic acids has been shown to proceed selectively at the C4-position. nih.gov This suggests that in this compound, the C4-chloro substituent would likely undergo Suzuki-Miyaura coupling preferentially. In reactions involving 5-(4-bromophenyl)-4,6-dichloropyrimidine, electron-rich boronic acids have been observed to give good yields, a principle that can be extended to the quinazoline system. mdpi.com

The Sonogashira reaction , coupling terminal alkynes with aryl or vinyl halides, is another key transformation. wikipedia.orgorganic-chemistry.org In dihalogenated systems with different halogens, such as 2-bromo-4-iodo-quinoline, the reaction occurs selectively at the more reactive carbon-iodine bond. libretexts.org For substrates with both chloro and bromo substituents, like 2-aryl-6,8-dibromo-4-chloroquinazolines, Sonogashira coupling has been shown to occur exclusively at the C4-chloro position. mdpi.com This enhanced reactivity of the C4-position is a common feature in quinazoline chemistry. mdpi.com

The Heck reaction , which forms a substituted alkene by reacting an unsaturated halide with an alkene, is also applicable to halogenated quinazolines. wikipedia.orgorganic-chemistry.org This reaction has been used to introduce alkenyl groups at various positions of the quinazoline ring system. nih.gov

Other palladium-catalyzed cross-coupling reactions like the Stille (using organotin reagents) and Negishi (using organozinc reagents) reactions are also expected to be effective for the functionalization of this compound, following similar reactivity patterns.

Table 1: Overview of Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions on Halogenated Quinolines/Quinazolines (Illustrative Examples)

ReactionHalogenated Substrate ExampleCoupling PartnerCatalyst System (Typical)Position of ReactionReference
Suzuki-Miyaura2,4,7-TrichloroquinazolineArylboronic acidPd(PPh₃)₄ / BaseC4-position nih.gov
Sonogashira2-Aryl-6,8-dibromo-4-chloroquinazolineTerminal alkynePd(PPh₃)₄ / CuI / BaseC4-position mdpi.com
Heck2-(Furan-2-yl)-6-iodo-N-isopropylquinazolin-4-aminetert-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃ / NEt₃C6-position nih.gov

Selective Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination)

Chemo- and Regioselectivity in Multi-Halogenated Quinazoline Transformations

The ability to selectively functionalize one halogenated position over another is a key aspect of the chemistry of this compound. This chemo- and regioselectivity is governed by several factors.

Differential Reactivity Between Bromo and Chloro Substituents

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl. mdpi.com This would suggest that the C8-bromo substituent in this compound should be more reactive than the C4-chloro substituent. However, in the quinazoline ring system, the situation is more complex. The C4-position is significantly activated by the adjacent nitrogen atom (N3), making the C4-Cl bond more susceptible to nucleophilic attack and oxidative addition to the palladium catalyst. mdpi.comnih.gov This often leads to a reversal of the expected reactivity, with the C4-chloro group reacting preferentially over a bromo substituent at other positions. mdpi.com This allows for a sequential functionalization strategy, where the C4-position can be modified first, followed by a subsequent reaction at the C8-position.

Table 2: General Reactivity Trend of Halogens in Cross-Coupling vs. Activation in Quinazolines

General Reactivity TrendActivating Effect in Quinazoline RingResulting SelectivityReference
C-I > C-Br > C-ClC4 position activated by adjacent nitrogenPreferential reaction at C4-Cl over C8-Br is often observed mdpi.comnih.gov

Electrocatalytic C-H Functionalization and Cross-Coupling Pathways

Recent advances in organic synthesis have explored electrocatalysis as a sustainable method for C-H functionalization. While specific studies on this compound are not yet reported, electrocatalytic methods have been applied to the C-H functionalization of other quinazoline derivatives. researchgate.net This approach offers a potential alternative for the derivatization of the quinazoline core, possibly at positions not bearing a halogen. Such methods could, in principle, be combined with the cross-coupling reactions at the halogenated positions to create highly complex and diverse molecular structures.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chemical behavior of this compound is significantly influenced by the presence of the chlorine atom at the 4-position of the quinazoline ring. This position is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine (B1678525) ring system, coupled with the electronegativity of the nitrogen atoms, renders the C4-position electron-deficient and thus susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone for the strategic derivatization of this scaffold, allowing for the introduction of diverse functional groups and the synthesis of a variety of novel compounds.

The general mechanism of the SNAr reaction at the C4-position involves the addition of a nucleophile to form a tetrahedral intermediate, known as a Meisenheimer complex. This is followed by the elimination of the chloride ion, which is a good leaving group, to restore the aromaticity of the quinazoline ring. The presence of the bromine atom at the 8-position and the methyl groups at the 2- and 6-positions can modulate the reactivity of the C4-position through electronic and steric effects, but the principal site of nucleophilic attack remains the C4-carbon.

Detailed research on analogous 4-chloroquinazoline (B184009) systems has established that these SNAr reactions can be carried out with a variety of nucleophiles, including amines, hydrazines, thiols, and alkoxides. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in a suitable solvent.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on closely related bromo-chloro-substituted quinazolines and other heterocyclic systems. For instance, the reaction of 4-chloroquinazolines with various amines is a well-established method for the synthesis of 4-aminoquinazoline derivatives. These reactions are often carried out in polar solvents like ethanol (B145695), isopropanol (B130326) (IPA), or dimethylformamide (DMF), sometimes in the presence of a base to neutralize the HCl generated during the reaction.

Similarly, reactions with hydrazine (B178648) hydrate (B1144303) are expected to proceed readily, leading to the formation of 4-hydrazinylquinazolines. These derivatives are valuable intermediates for the synthesis of fused heterocyclic systems like triazoloquinazolines. The reaction conditions can be optimized by solvent selection to improve regioselectivity and yield. For example, in related dichloro-substituted systems, changing the solvent from DMF to ethanol or IPA has been shown to improve the regioselectivity of the nucleophilic attack by hydrazine. nih.gov

The displacement of the 4-chloro group by sulfur nucleophiles, such as thiols, would lead to the formation of 4-thioether derivatives. Oxygen nucleophiles, like alkoxides, would yield the corresponding 4-ether compounds. These reactions further expand the synthetic utility of the this compound scaffold.

The table below summarizes the expected outcomes of SNAr reactions on this compound with various nucleophiles, based on established reactivity patterns of similar compounds.

Interactive Data Table: Representative SNAr Reactions of this compound

NucleophileReagent ExampleExpected ProductTypical Reaction Conditions
Primary AmineAniline8-Bromo-2,6-dimethyl-N-phenylquinazolin-4-amineEthanol, reflux
Secondary AminePiperidine8-Bromo-4-(piperidin-1-yl)-2,6-dimethylquinazolineIsopropanol, 80°C
HydrazineHydrazine hydrate8-Bromo-4-hydrazinyl-2,6-dimethylquinazolineEthanol, reflux
ThiolThiophenol8-Bromo-2,6-dimethyl-4-(phenylthio)quinazolineDMF, K₂CO₃, room temp.
AlkoxideSodium methoxide8-Bromo-4-methoxy-2,6-dimethylquinazolineMethanol, room temp.

Spectroscopic and Structural Elucidation Studies of 8 Bromo 4 Chloro 2,6 Dimethylquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy serves as a powerful tool for mapping the chemical environment of magnetically active nuclei, offering unparalleled insight into molecular structure.

The ¹H NMR spectrum of 8-Bromo-4-chloro-2,6-dimethylquinazoline provides critical information about the disposition of protons in the molecule. The aromatic region of the spectrum is expected to show distinct signals for the two protons on the benzene (B151609) ring. The proton at position 5 (H-5) and the proton at position 7 (H-7) would likely appear as singlets due to the substitution pattern, which isolates them from adjacent protons, preventing spin-spin coupling. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents.

The two methyl groups, one at position 2 (2-CH₃) and the other at position 6 (6-CH₃), will each produce a singlet in the aliphatic region of the spectrum. The integration of these signals would correspond to three protons each. The precise chemical shifts of these methyl groups can offer clues about the electronic nature of the quinazoline (B50416) ring system.

Interactive Data Table: ¹H NMR Chemical Shift Assignments

Proton Chemical Shift (δ, ppm) Multiplicity Integration
H-5Data not availables1H
H-7Data not availables1H
2-CH₃Data not availables3H
6-CH₃Data not availables3H

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show ten signals corresponding to the ten carbon atoms in the molecule.

The chemical shifts of the carbon atoms in the quinazoline core (C-2, C-4, C-4a, C-5, C-6, C-7, C-8, and C-8a) will be in the aromatic region. The carbons bearing substituents (C-2, C-4, C-6, and C-8) will have their chemical shifts significantly influenced by the electronegativity and resonance effects of the attached groups (methyl, chloro, and bromo). The quaternary carbons (C-4a, C-8a, C-6, and C-8) can be distinguished from the protonated carbons (C-5 and C-7) through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The two methyl carbons will appear in the upfield (aliphatic) region of the spectrum.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments

Carbon Chemical Shift (δ, ppm)
C-2Data not available
C-4Data not available
C-4aData not available
C-5Data not available
C-6Data not available
C-7Data not available
C-8Data not available
C-8aData not available
2-CH₃Data not available
6-CH₃Data not available

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, the absence of cross-peaks between the aromatic protons would confirm their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the signals of H-5 and H-7 to their corresponding carbon atoms, C-5 and C-7. Similarly, the methyl proton signals would be correlated to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the H-5 proton and carbons C-4, C-7, and C-8a. The protons of the 2-CH₃ group would show correlations to C-2 and C-8a, while the 6-CH₃ protons would correlate with C-5, C-6, and C-7. These correlations are instrumental in piecing together the complete molecular structure and confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

High-resolution mass spectrometry is crucial for determining the exact molecular formula of this compound. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak. The measured m/z value of the monoisotopic molecular ion would be compared with the calculated value for the proposed formula, C₁₀H₈BrClN₂, to confirm its elemental composition with high accuracy.

Interactive Data Table: HRMS Data

Ion Calculated m/z Measured m/z
[M]⁺Data not availableData not available
[M+H]⁺Data not availableData not available

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways for quinazolines involve the loss of substituents from the ring system. For instance, the loss of a chlorine radical (•Cl), a bromine radical (•Br), or a methyl radical (•CH₃) could be observed. The relative abundance of these fragment ions would provide insights into the stability of the resulting cationic species.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

The C=N stretching vibrations of the quinazoline ring system are expected to appear in the region of 1620-1550 cm⁻¹. The C=C stretching vibrations of the aromatic ring would also be observed in a similar region, typically between 1600 and 1450 cm⁻¹. The C-H stretching vibrations of the aromatic protons and the methyl groups would be found around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-H bending vibrations of the methyl groups would appear around 1450 cm⁻¹ and 1375 cm⁻¹. The presence of the C-Cl and C-Br bonds would give rise to stretching vibrations in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Interactive Data Table: IR Absorption Bands

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-HStretchData not available
Aliphatic C-HStretchData not available
C=N (Quinazoline)StretchData not available
C=C (Aromatic)StretchData not available
C-ClStretchData not available
C-BrStretchData not available

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

As of the latest available data, a definitive solid-state molecular structure of this compound through single-crystal X-ray diffraction analysis has not been reported in publicly accessible crystallographic databases. While structural information exists for analogous quinazoline derivatives, the specific crystallographic parameters, bond lengths, and bond angles for the title compound are not available.

The determination of the crystal structure of this compound would require the successful growth of a single crystal of suitable quality for X-ray diffraction analysis. Such a study would provide precise measurements of the molecular geometry, including the planarity of the quinazoline ring system and the torsion angles of the methyl and chloro substituents relative to the fused rings.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the packing of the molecules in the solid state. These interactions could include halogen bonding involving the bromine and chlorine atoms, π-π stacking interactions between the aromatic rings, and other van der Waals forces. Understanding these packing motifs is crucial for comprehending the solid-state properties of the compound.

Without experimental crystallographic data, the definitive three-dimensional arrangement of this compound in the solid state remains undetermined. Future crystallographic studies would be invaluable in providing a complete structural characterization of this molecule.

Computational and Theoretical Investigations of 8 Bromo 4 Chloro 2,6 Dimethylquinazoline

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic nature of 8-Bromo-4-chloro-2,6-dimethylquinazoline.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its electronic characteristics. For this compound, DFT calculations, often employing a basis set such as 6-311+G(d,p), would be utilized to determine its most stable conformation (optimized geometry). This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Once the geometry is optimized, various electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and potential interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
Total EnergyValue in HartreesIndicates the overall stability of the molecule.
Dipole MomentValue in DebyeMeasures the polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Atomic ChargesCharge distribution per atomReveals the partial positive and negative charges on each atom, identifying potential sites for nucleophilic or electrophilic attack.

Note: The values in this table are hypothetical and would require specific DFT calculations to be determined.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability. A larger gap generally implies greater stability and lower chemical reactivity.

For this compound, analysis of the HOMO and LUMO would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted Value (eV)Implication
HOMO EnergyValueElectron-donating capability.
LUMO EnergyValueElectron-accepting capability.
HOMO-LUMO GapValueChemical reactivity and kinetic stability.

Note: The values in this table are hypothetical and would need to be determined through specific quantum chemical calculations.

Mechanistic Elucidation of Synthetic and Functionalization Reactions

Computational chemistry plays a vital role in understanding how chemical reactions occur, providing insights that are often difficult to obtain through experimental methods alone.

Computational Modeling of Reaction Pathways and Transition States

To understand the synthesis and subsequent reactions of this compound, computational modeling can be employed to map out potential reaction pathways. This involves calculating the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By identifying the lowest energy pathway, the most likely mechanism for a reaction can be proposed. For instance, in the synthesis of quinazolines, computational models can help elucidate the step-by-step process of ring formation.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. Discrepancies between predicted and experimental spectra can provide further insights into the molecule's structure and environment.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While no specific QSAR models for this compound are available, such a study would involve a dataset of related quinazoline (B50416) derivatives.

The process would involve calculating a variety of molecular descriptors (physicochemical, topological, and electronic properties) for each compound in the series. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed reactivity. A robust QSAR model could then be used to predict the reactivity of new, unsynthesized quinazoline derivatives, including this compound.

Applications As Synthetic Intermediates in Advanced Organic Synthesis

Precursor for the Synthesis of Structurally Diverse Quinazoline (B50416) Derivatives

The 8-Bromo-4-chloro-2,6-dimethylquinazoline scaffold is an excellent starting point for creating a variety of quinazoline derivatives. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, a common strategy for introducing diverse functional groups. evitachem.com Similarly, the bromine atom at the 8-position can participate in various cross-coupling reactions.

Research on analogous compounds demonstrates the versatility of this scaffold. For instance, studies on 6-bromo-quinazolin-4(3H)-one derivatives show that the bromo-substituted ring can be a key component in building molecules with potential cytotoxic activity. nih.gov The synthesis often involves reactions where the halogen is displaced or the core is built upon. For example, 2-mercaptoquinazolin-4(3H)-one can be reacted with various haloorganic reagents to produce a series of S-monoalkylated quinazoline derivatives. nih.gov

The following table summarizes the types of derivatives that can be synthesized from halogenated quinazoline precursors based on established reactions.

Reagent ClassFunctional Group IntroducedResulting Derivative Class
Substituted AnilinesAnilino groups4-Anilinoquinazolines
Alkyl/Benzyl HalidesAlkyl/Benzyl groupsS-alkylated quinazolinones
Hydrazine (B178648) Hydrate (B1144303)Hydrazinyl groupsHydrazinyl-quinazolines
MorpholineMorpholinyl groupsN-morpholino-quinazolines

This table is illustrative of the potential reactions based on the chemistry of related quinazoline compounds.

Role in Chemical Space Exploration and Scaffold Diversification

The presence of two distinct halogen atoms on the this compound core allows for sequential and site-selective reactions, a powerful tool for chemical space exploration and scaffold diversification. Chemists can selectively react one halogen, purify the intermediate, and then modify the second halogen, leading to a vast library of compounds from a single precursor. evitachem.com

This approach is fundamental in medicinal chemistry for generating libraries of related compounds for biological screening. For example, a library of 6-halo-2-phenyl-substituted 4-anilinoquinazolines was successfully synthesized through N-arylation of 4-chloro-substituted substrates. nih.gov The ability to introduce a wide range of substituents allows for the fine-tuning of a molecule's properties, which is crucial in drug discovery and materials science. The use of halogenated quinolines and quinazolines as building blocks is a common strategy to access novel chemical entities with potential therapeutic applications, such as anticancer or antimicrobial agents. evitachem.comresearchgate.net

Contribution to the Development of Novel Synthetic Methodologies

The demand for efficient ways to synthesize diverse libraries of quinazoline derivatives from precursors like this compound has spurred the development of new synthetic methods. The reactivity of the chloro and bromo groups presents unique challenges and opportunities for methodological innovation.

For instance, to improve the efficiency of N-arylation of 4-chloroquinazolines, a microwave-mediated, base-free amination strategy was developed using a mixture of THF and water as the solvent. This method proved to be rapid, efficient, and more sustainable than traditional protocols by reducing the amount of organic solvents required. nih.gov Other research has focused on optimizing reaction conditions using phase-transfer catalysis (PTC) to facilitate the S-alkylation of 2-mercaptoquinazolin-4(3H)-one with various haloorganic reagents. nih.gov These advancements in synthetic methodology are crucial for the efficient and environmentally conscious production of complex chemical compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of 8-Bromo-4-chloro-2,6-dimethylquinazoline?

  • Methodological Answer: Synthesis yield optimization requires careful control of reaction conditions. For brominated quinazolines, solvent choice (e.g., DMSO for solubility and stability) and reaction duration (e.g., 18-hour reflux) are critical, as prolonged heating may improve cyclization efficiency . Temperature control during exothermic steps (e.g., bromine addition) and purification via recrystallization (e.g., water-ethanol mixtures) can enhance purity and yield. Monitoring intermediates using TLC or HPLC is advised to minimize side reactions .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer: Combine 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and steric effects. For example, aromatic protons in quinazolines typically resonate between δ 7.4–8.3 ppm, while methyl groups appear at δ 2.5–3.0 ppm . LC-MS (ESI) can verify molecular weight (e.g., observed [M+H]+^+ vs. calculated), and HRMS ensures precise mass accuracy. X-ray crystallography (if crystals are obtainable) resolves ambiguous structural features, such as halogen positioning .

Advanced Research Questions

Q. How can researchers resolve contradictory data between spectroscopic and chromatographic analyses of this compound derivatives?

  • Methodological Answer: Contradictions often arise from impurities or isomerization. Use orthogonal methods:

  • Impurity profiling: Compare retention times against certified reference standards (e.g., EP impurities) to identify co-eluting contaminants .
  • Dynamic NMR: Detect conformational changes or tautomerism in solution that static spectra might miss.
  • DFT calculations: Model electronic environments to predict 13C^{13}C-NMR shifts or UV-Vis absorption bands, cross-validating experimental data .

Q. What experimental design strategies are recommended to study substituent effects on the reactivity of this compound?

  • Methodological Answer: Employ a factorial design to isolate variables:

  • Vary substituents systematically: Replace bromine or chlorine with other halogens to assess electronic effects on nucleophilic aromatic substitution.
  • Control steric hindrance: Introduce bulkier groups at the 2- and 6-positions to study steric limitations in cross-coupling reactions.
  • Kinetic studies: Use in-situ IR or 19F^{19}F-NMR to monitor reaction progress and identify rate-determining steps .

Q. How can mechanistic studies explain unexpected by-products in this compound synthesis?

  • Methodological Answer: By-products may form via competing pathways (e.g., amidine formation vs. cyclization). Strategies include:

  • Isolation and characterization: Use column chromatography to separate by-products, followed by MS/NMR for structural elucidation (e.g., titanium tetrachloride-mediated reactions producing desmethylclozapine analogs) .
  • Computational modeling: Simulate transition states to identify energetically favorable pathways. For example, density functional theory (DFT) can reveal why certain intermediates favor dimerization or rearrangement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.